tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C17H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a naphthalene ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with 2-naphthylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Scientific Research Applications
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding studies due to its structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate: This compound has a similar structure but differs in the position of the amino group.
tert-Butyl N-[2-(naphthalen-2-yl)ethyl]carbamate: This compound lacks the amino group, which affects its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-15(11-18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWEXYHJVPBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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